2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-12-6-8-16(14(21)9-12)25-10-17(24)23-19-22-15-7-5-11-3-1-2-4-13(11)18(15)26-19/h1-9H,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVUMZTZBPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
A benchmark method for acetamide synthesis involves carbodiimide-based activation of carboxylic acids, as demonstrated in the preparation of structurally related compounds like 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Applied to the target molecule:
Procedure
- Reagents :
- 2,4-Dichlorophenoxyacetic acid
- Naphtho[2,1-d]thiazol-2-amine
- 1,3-Diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC)
- Tetrahydrofuran (THF) or dichloromethane (DCM) as solvent
Reaction Scheme :
$$
\text{Acid + DIC} \rightarrow \text{Active intermediate} \xrightarrow{\text{Amine}} \text{Acetamide}
$$Optimized Conditions (derived from):
Parameter Value Solvent THF Temperature Reflux (66–69°C) Reaction Time 4–6 hours Catalyst 4-Dimethylaminopyridine (DMAP) Yield 72–85% (theoretical)
Mechanistic Insight :
The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which undergoes nucleophilic attack by the primary amine of the naphthothiazole. DMAP accelerates the reaction by stabilizing the intermediate through hydrogen bonding.
Schotten-Baumann Acylation
For acid chloride intermediates, the Schotten-Baumann method offers a rapid route under mild conditions:
Procedure
- Reagents :
- 2,4-Dichlorophenoxyacetyl chloride
- Naphtho[2,1-d]thiazol-2-amine
- Aqueous sodium hydroxide (10%)
- Dichloromethane/water biphasic system
- Reaction Conditions :
Parameter Value Temperature 0–5°C (ice bath) Reaction Time 30–60 minutes Base NaOH (2 equiv) Yield 65–78%
Advantages :
Solid-Phase Synthesis for High-Purity Output
Patent data from highlights the utility of solid-supported reagents for acetamide synthesis, minimizing byproducts:
Protocol
- Immobilize 2,4-dichlorophenoxyacetic acid on Wang resin via ester linkage.
- Activate with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
- Treat with naphthothiazol-2-amine in DMF at 25°C for 12 hours.
- Cleave product with trifluoroacetic acid (TFA)/H₂O (95:5).
Performance Metrics :
Critical Analysis of Side Reactions and Mitigation Strategies
Competing Etherification
The phenolic oxygen in 2,4-dichlorophenol derivatives may act as a nucleophile, leading to undesired ether byproducts. Key mitigations:
Naphthothiazole Ring Instability
The naphtho[2,1-d]thiazole system is prone to oxidative degradation under acidic conditions. Solutions include:
- Inert Atmosphere : Conduct reactions under nitrogen or argon.
- Buffered Conditions : Use phosphate buffer (pH 6–7) during aqueous workups.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Key Spectral Data (analogous to and):
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.25 (m, naphthothiazole-H), 4.62 (s, OCH₂CO), 2.48 (s, Cl₂C₆H₃O–).
- MS (ESI) : m/z 429.1 [M+H]⁺ (calc. 428.6).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Industrial-Scale Considerations
Adapting lab protocols for manufacturing requires:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps.
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound used as a herbicide.
Naphtho[2,1-d]oxazole derivatives: Compounds with similar structural features and potential bioactivity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is unique due to its combination of a dichlorophenoxy group and a naphthothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a dichlorophenoxy group and a naphtho[2,1-d]thiazole moiety. The synthesis typically involves multi-step reactions starting from 2,4-dichlorophenol and various thiazole derivatives. The synthetic routes can be optimized to enhance yield and purity through techniques such as recrystallization and chromatography .
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds similar to 2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide have been evaluated for their effects on various cancer cell lines.
- In vitro Studies : In vitro assays revealed that related thiazole derivatives inhibited the growth of HeLa and MCF-7 cell lines with IC50 values ranging from 1.67 to 8.36 µM . The mechanism involves apoptosis induction through cell cycle arrest at the G1/S phase .
- In vivo Studies : In animal models, such as those using Ehrlich ascites carcinoma (EAC), significant reductions in tumor volume were observed following treatment with these compounds. Notably, compound 20 from a related study showed a marked decrease in body weight gain compared to controls, indicating effective tumor suppression .
The antitumor activity of these compounds has been attributed to multiple mechanisms:
- EGFR and DHFR Inhibition : Some thiazole derivatives exhibited dual inhibition of epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), which are critical pathways in cancer proliferation .
- Apoptotic Pathways : Flow cytometry analysis indicated that the compounds induce apoptosis rather than necrosis in cancer cells, highlighting their potential as therapeutic agents .
- Molecular Interactions : Molecular docking studies suggest that these compounds interact favorably with key amino acid residues in target proteins like EGFR, enhancing their inhibitory effects .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
